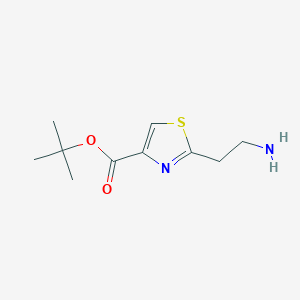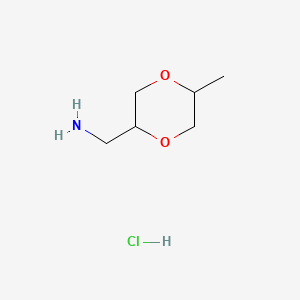![molecular formula C11H9N3O2 B13477978 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one is a heterocyclic compound that features both imidazole and quinoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the methoxy group at the 5-position and the imidazoquinoline core structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For example, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of substituted imidazoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazo[4,5-f]quinolin-2-one: Lacks the methoxy group at the 5-position.
5-methyl-1H,2H,3H-imidazo[4,5-f]quinolin-2-one: Contains a methyl group instead of a methoxy group at the 5-position.
5-chloro-1H,2H,3H-imidazo[4,5-f]quinolin-2-one: Contains a chloro group at the 5-position.
Uniqueness
The presence of the methoxy group at the 5-position in 5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one imparts unique chemical properties and reactivity compared to its analogs. This modification can influence the compound’s biological activity, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
5-methoxy-1,3-dihydroimidazo[4,5-f]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O2/c1-16-8-5-7-9(14-11(15)13-7)6-3-2-4-12-10(6)8/h2-5H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
QSASFJVIMRAOIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C3C(=C1)NC(=O)N3)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
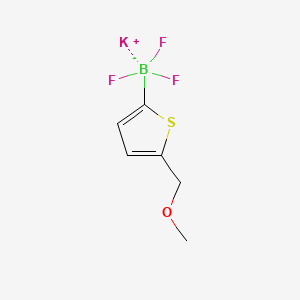
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
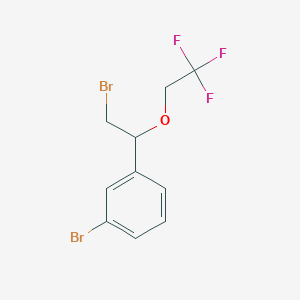
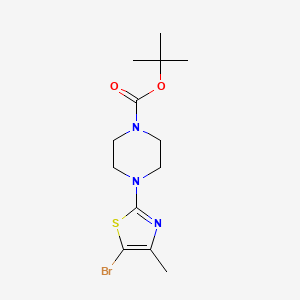
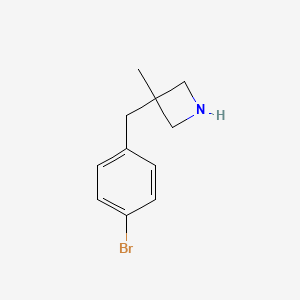
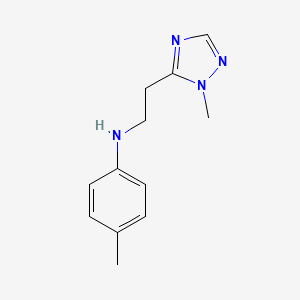
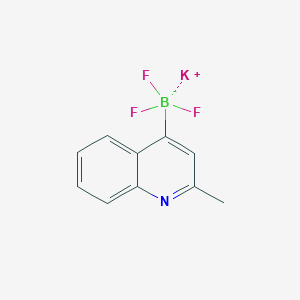
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
